(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to induce the correct stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of strong acids or bases, as well as specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have different chemical properties and applications.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield various reduced forms of the compound .
Scientific Research Applications
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in studies of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid include other pyrrolidine derivatives, such as:
- (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
- 1-acetyl-5-oxopyrrolidine-2-carboxylic acid (racemic mixture)
- Pyrrolidine-2-carboxylic acid derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5H,2-3H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI Key |
AYNBBSMJRSAAHP-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)N1[C@H](CCC1=O)C(=O)O |
Canonical SMILES |
CC(=O)N1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
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